

A Head-to-Head In Vitro Comparison of Olutasidenib and Enasidenib

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Compound of Interest

Compound Name: **Olutasidenib**

Cat. No.: **B609739**

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This guide provides an objective in vitro comparison of **Olutasidenib** (FT-2102) and Enasidenib (AG-221), two targeted inhibitors developed for cancers harboring mutations in the isocitrate dehydrogenase (IDH) enzymes. **Olutasidenib** selectively targets mutant IDH1, while Enasidenib targets mutant IDH2. Both drugs function by inhibiting the neomorphic activity of these mutant enzymes, which produce the oncometabolite 2-hydroxyglutarate (2-HG).^{[1][2]} The accumulation of 2-HG disrupts epigenetic regulation and blocks cellular differentiation, contributing to oncogenesis.^{[1][3]} By reducing 2-HG levels, these inhibitors aim to restore normal cellular differentiation.^{[1][4][5]}

Data Presentation

The following tables summarize the quantitative data for **Olutasidenib** and Enasidenib based on preclinical in vitro studies.

Table 1: In Vitro Potency and Selectivity (IC₅₀ Values)

This table outlines the half-maximal inhibitory concentration (IC₅₀) of each inhibitor against various mutant IDH enzymes and their selectivity over wild-type (WT) counterparts. Lower IC₅₀ values indicate higher potency.

Inhibitor	Target Mutant	IC ₅₀ (nM)	Wild-Type Target	IC ₅₀ (nM)	Selectivity Notes
Olutasidenib	IDH1-R132H	8 - 24[6][7]	IDH1-WT	>20,000[8]	Highly selective for mutant IDH1. [8][9] No significant activity against IDH2 mutants (R140Q, R172K; IC ₅₀ >20,000 nM). [6][8]
IDH1-R132C		114 - 125[7] [8]			
IDH1-R132G		8 - 116[6]			
IDH1-R132L		8 - 116[6]			
IDH1-R132S		8 - 116[6]			
Enasidenib	IDH2-R140Q	9 - 100[10] [11][12]	IDH2-WT	1,800[11]	Selective for mutant IDH2. [11] Also shows significantly less activity against IDH1-WT (IC ₅₀ = 450 nM) and IDH1-R132H (IC ₅₀ = 48,400 nM). [11]
IDH2-R172K		400[10]	Potency is lower for the		

		R172K mutant compared to the R140Q mutant.[13]
IDH2-R172S	N/A	Targets R172S variant.[14]

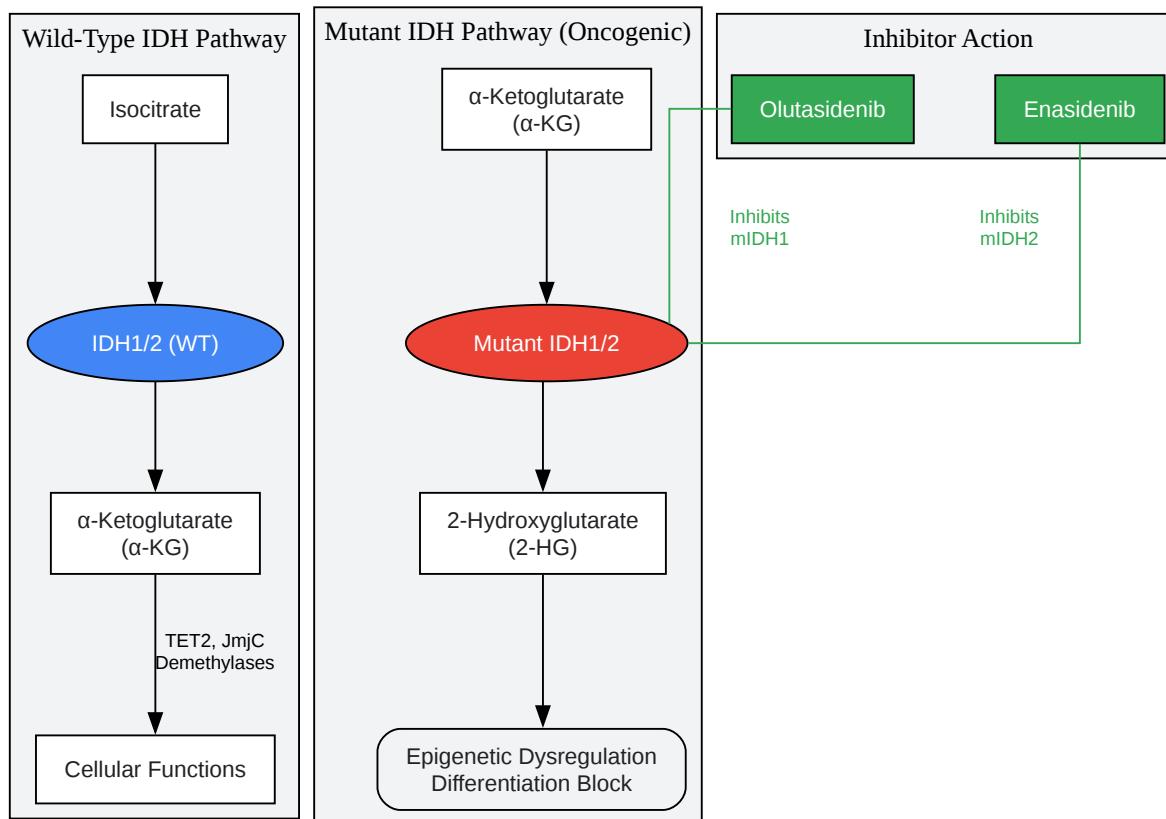
Table 2: In Vitro Efficacy in Cellular Models

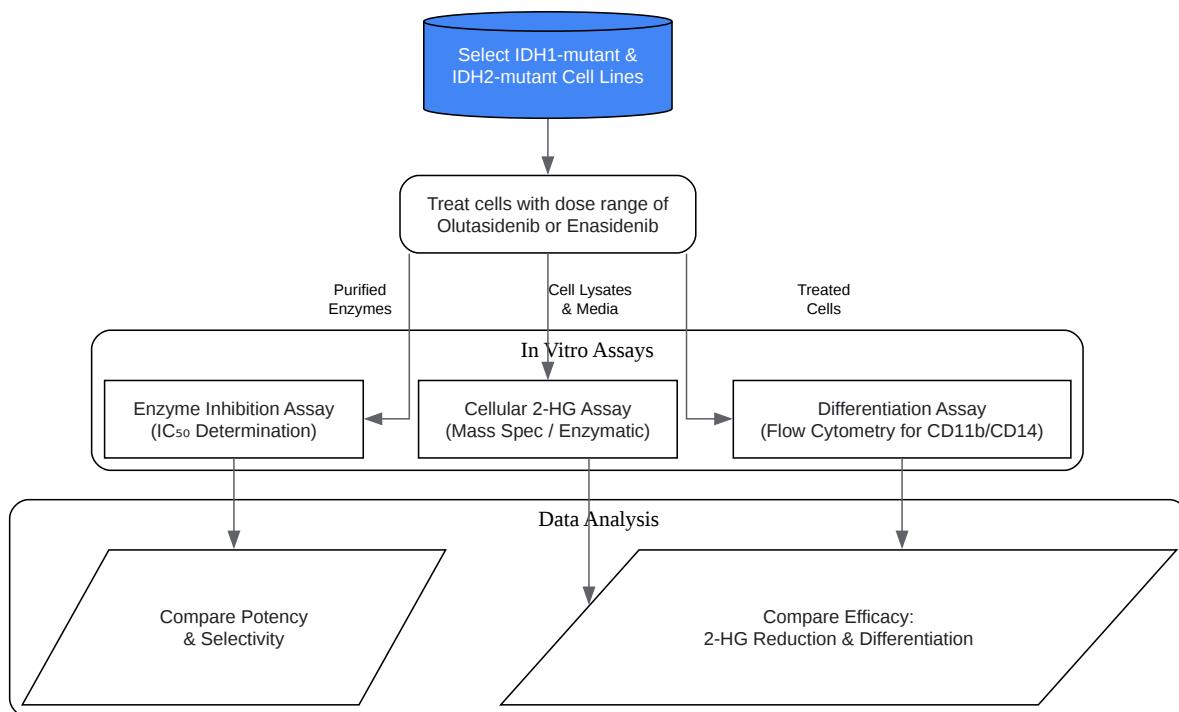
This table summarizes the functional effects of the inhibitors in cancer cell models, focusing on the reduction of the oncometabolite 2-HG and the induction of cellular differentiation.

Inhibitor	Cell Models Used	Effect on 2-HG Production	Induction of Cellular Differentiation
Olutasidenib	IDH1-mutant leukemia and glioma cell lines, primary human AML cells.[6][15]	Reduces 2-HG levels by >90% in treated cell lines.[15]	Induces granulocytic and monocytic cell differentiation in primary human AML cells expressing IDH1 mutations.[6][7][16]
Enasidenib	IDH2-mutant TF-1 erythroleukemia cells, primary human AML cells.[17]	Reduces 2-HG levels by >90%. [4][18] The degree of suppression is greater in R140-mutant models compared to R172-mutant models.[17][19]	Induces myeloid differentiation in vitro. [2][14] This is characterized by an increase in mature myeloid cell markers such as CD11b, CD14, and CD15.[4][10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for comparing these inhibitors in vitro.





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